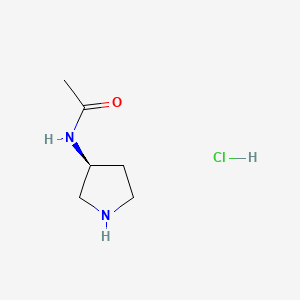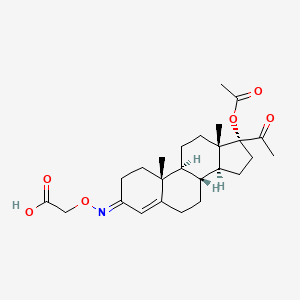
Benzenepropanenitrile, 4-chloro-3-methyl-beta-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanenitrile, 4-chloro-3-methyl-beta-oxo-, also known as Clomiphene, is a selective estrogen receptor modulator (SERM) used in the treatment of infertility in women. It is a non-steroidal compound that binds to estrogen receptors in the hypothalamus, resulting in increased levels of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) which stimulate ovulation. Clomiphene is also used in the treatment of male hypogonadism and as a performance-enhancing drug in athletes.
Wirkmechanismus
Benzenepropanenitrile, 4-chloro-3-methyl-beta-oxo- acts as a SERM, binding to estrogen receptors in the hypothalamus and blocking the negative feedback of estrogen on the production of FSH and LH. This results in increased levels of FSH and LH, which stimulate the ovaries to produce mature follicles and ovulate. In men, Benzenepropanenitrile, 4-chloro-3-methyl-beta-oxo- stimulates the production of testosterone by the testes.
Biochemical and Physiological Effects:
Benzenepropanenitrile, 4-chloro-3-methyl-beta-oxo- has been shown to have a number of biochemical and physiological effects. It increases the levels of FSH and LH, which stimulate ovulation and testosterone production. Benzenepropanenitrile, 4-chloro-3-methyl-beta-oxo- has also been shown to increase the levels of insulin-like growth factor 1 (IGF-1) and bone mineral density in men with hypogonadism.
Vorteile Und Einschränkungen Für Laborexperimente
Benzenepropanenitrile, 4-chloro-3-methyl-beta-oxo- is widely used in laboratory experiments to induce ovulation in animals. It has the advantage of being a non-steroidal compound, which makes it easier to administer and reduces the risk of side effects. However, Benzenepropanenitrile, 4-chloro-3-methyl-beta-oxo- has been shown to have variable effects on ovulation in different animal species, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several potential future directions for research on Benzenepropanenitrile, 4-chloro-3-methyl-beta-oxo-. One area of interest is its potential use in the treatment of breast cancer, as it has been shown to inhibit the growth of estrogen receptor-positive breast cancer cells. Another area of interest is its use in the treatment of male infertility, as it has been shown to stimulate the production of testosterone. Further research is also needed to investigate the optimal dosing and duration of treatment with Benzenepropanenitrile, 4-chloro-3-methyl-beta-oxo- in both men and women.
Synthesemethoden
Benzenepropanenitrile, 4-chloro-3-methyl-beta-oxo- can be synthesized through a series of reactions starting from 4-chlorobenzaldehyde and ethyl cyanoacetate. The first step involves the condensation of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of sodium ethoxide to form 4-chloro-3-methyl-2-oxobutyronitrile. This intermediate is then reacted with methylamine and hydrochloric acid to form Benzenepropanenitrile, 4-chloro-3-methyl-beta-oxo-.
Wissenschaftliche Forschungsanwendungen
Benzenepropanenitrile, 4-chloro-3-methyl-beta-oxo- has been extensively studied for its use in the treatment of infertility in women. Clinical trials have shown that Benzenepropanenitrile, 4-chloro-3-methyl-beta-oxo- is effective in inducing ovulation in women with anovulatory infertility. It has also been used in the treatment of male hypogonadism, where it stimulates the production of testosterone. Benzenepropanenitrile, 4-chloro-3-methyl-beta-oxo- has been investigated for its potential use in the treatment of breast cancer, as it has been shown to inhibit the growth of estrogen receptor-positive breast cancer cells.
Eigenschaften
IUPAC Name |
3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-7-6-8(2-3-9(7)11)10(13)4-5-12/h2-3,6H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNOUWBNAASDOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CC#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-methylphenyl)-3-oxopropanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3R,4S,5R,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B597601.png)
![7-Bromo-2-ethyloxazolo[4,5-c]pyridine](/img/structure/B597602.png)



![Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B597607.png)




![(2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol](/img/structure/B597615.png)

